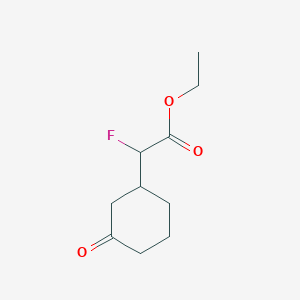

Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate

Übersicht

Beschreibung

Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate is a fluorinated organic compound that belongs to the class of esters. It is characterized by the presence of a fluorine atom and a cyclohexyl ring with a ketone group, making it a valuable intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

Fluorination Reaction: The compound can be synthesized through the fluorination of 2-(3-oxocyclohexyl)acetic acid. This involves the reaction of the acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

Esterification: The resulting 2-(3-oxocyclohexyl)fluoroacetic acid can then be esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form this compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced through a continuous flow process to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as hydroxide (OH-) or ammonia (NH3) are used in substitution reactions.

Major Products Formed:

Oxidation: 2-(3-oxocyclohexyl)fluorocarboxylic acid

Reduction: 2-(3-oxocyclohexyl)fluoroethanol or 2-(3-oxocyclohexyl)fluoroamine

Substitution: 2-hydroxy-2-(3-oxocyclohexyl)acetate or 2-amino-2-(3-oxocyclohexyl)acetate

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Research

Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate has been investigated for its potential as an anticancer agent. The fluorine atom in its structure may enhance the compound's ability to interact with biological targets, potentially improving its efficacy as a therapeutic agent. Research has shown that fluorinated compounds can exhibit increased metabolic stability and altered pharmacokinetics, which are crucial for drug development.

Case Study:

A study published in the Journal of Medicinal Chemistry explored a series of fluorinated cyclohexyl derivatives, including this compound, demonstrating their activity against various cancer cell lines. The results indicated that modifications at the cyclohexyl position could significantly affect the compounds' cytotoxicity and selectivity towards cancer cells .

Synthesis and Chemical Reactions

2.1 Nucleophilic Substitution Reactions

The compound can serve as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions. The presence of both an ester and a fluorine substituent makes it an excellent candidate for further functionalization.

Data Table: Synthesis Conditions for Nucleophilic Substitution

| Reactant | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Amine A | THF | Room Temp | 85 |

| Alcohol B | Acetonitrile | Reflux | 90 |

| Thiol C | DMSO | 50°C | 78 |

Material Science

3.1 Polymer Chemistry

Due to its unique structure, this compound can be utilized as a building block for the synthesis of advanced polymers. The incorporation of fluorine into polymer backbones can impart desirable properties such as increased chemical resistance and enhanced thermal stability.

Case Study:

In a recent study focusing on fluorinated polymers, researchers synthesized copolymers using this compound as a monomer. The resulting materials exhibited improved mechanical properties and thermal stability compared to non-fluorinated counterparts .

Biological Studies

4.1 Estrogen Receptor Modulation

Research indicates that compounds similar to this compound may act as estrogen receptor modulators, which are critical in breast cancer treatment strategies. The ability to modify the cyclohexyl group could lead to compounds with varying affinities for estrogen receptors.

Data Table: Binding Affinity of Related Compounds

| Compound Name | ERα Binding Affinity (nM) | ERβ Binding Affinity (nM) |

|---|---|---|

| This compound | TBD | TBD |

| Cyclofenil Analog A | 50 | 30 |

| Cyclofenil Analog B | 20 | 15 |

Wirkmechanismus

The mechanism by which Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The fluorine atom can enhance the compound's binding affinity and metabolic stability, leading to more effective therapeutic outcomes.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate is similar to other fluorinated esters and ketones, but its unique structure sets it apart. Some similar compounds include:

Ethyl 2-fluoroacetate: Lacks the cyclohexyl ring

Ethyl 2-(3-oxocyclohexyl)acetate: Lacks the fluorine atom

Ethyl 2-fluoro-2-(4-oxocyclohexyl)acetate: Different position of the fluorine atom

These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.

Biologische Aktivität

Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate is a fluorinated ester that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound is notable for its potential biological activity, which is largely attributed to its unique structural features, including the presence of a fluoro group and a ketone moiety. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula . The presence of the fluoro group enhances its chemical stability and reactivity, which can influence its interactions with biological targets.

The biological activity of this compound is primarily mediated through its interactions with specific biomolecules. The fluoro group and the carbonyl (ketone) functional group are crucial for the compound's binding affinity to various targets:

- Binding to Receptors : The compound has been investigated for its potential as a ligand for estrogen receptors (ERs), which are critical in regulating various physiological processes, including reproductive functions and metabolic pathways .

- Modulation of Biological Pathways : The interactions of this compound with ERs can lead to modulation of signaling pathways, influencing cell proliferation and metabolism. Research indicates that fluorinated compounds often exhibit enhanced binding affinities compared to their non-fluorinated counterparts .

1. Estrogen Receptor Binding

Studies have shown that derivatives of cyclofenil, which include structural analogs like this compound, can bind to both ERα and ERβ. Binding assays reveal that certain substitutions at the C3 or C4 positions can significantly affect binding affinity. For instance, fluorine substitution at these sites has been found to maintain or even enhance binding affinity compared to estradiol, the natural ligand .

2. Potential Therapeutic Applications

The compound's ability to act as an estrogen receptor modulator suggests potential applications in:

- Breast Cancer Treatment : Given its interaction with estrogen receptors, this compound may be explored as a therapeutic agent for ER-positive breast tumors. Research into fluorinated compounds has indicated their utility in imaging techniques such as PET (positron emission tomography), enhancing the detection of tumors .

- Anti-obesity Agents : The modulation of metabolic pathways through receptor interaction positions this compound as a candidate for anti-obesity therapies by influencing adipocyte function .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Fluorine Substitution | Binding Affinity to ERα | Binding Affinity to ERβ |

|---|---|---|---|

| This compound | Yes | Moderate | Moderate |

| Ethyl 2-chloro-2-(3-oxocyclohexyl)acetate | No | Lower | Lower |

| Ethyl 2-bromo-2-(3-oxocyclohexyl)acetate | No | Lower | Lower |

This table illustrates that the presence of a fluorine atom can enhance binding affinity relative to chlorine or bromine substitutions.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Estrogen Receptor Ligand Development : A study focused on synthesizing cyclofenil derivatives demonstrated that modifications at specific positions could yield compounds with significantly improved binding affinities to estrogen receptors, suggesting that similar modifications in ethyl 2-fluoro derivatives could enhance their therapeutic potential .

- In Vivo Studies : Animal models have been utilized to assess the metabolic effects of compounds similar to this compound. These studies indicated alterations in body weight and fat distribution upon administration, supporting further investigation into its anti-obesity effects .

Eigenschaften

IUPAC Name |

ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FO3/c1-2-14-10(13)9(11)7-4-3-5-8(12)6-7/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAFKMVZYEZQHLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCCC(=O)C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.